2-Chloro-4-isobutyrylbenzonitrile
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Overview
Description
2-Chloro-4-isobutyrylbenzonitrile is an organic compound with the molecular formula C11H10ClNO. It is a crystalline solid with a molecular weight of 207.66 g/mol. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammoxidation of 2-chlorotoluene: This method involves the reaction of 2-chlorotoluene with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide supported on alumina.
Reaction with Benzoyl Chloride: Another method involves reacting 2-chlorobenzoyl chloride with an alkanesulphonyltrichlorophosphazene at temperatures between 150°C and 190°C.
Industrial Production Methods: The industrial production of 2-Chloro-4-isobutyrylbenzonitrile typically involves large-scale ammoxidation processes, utilizing optimized catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
2-Chloro-4-isobutyrylbenzonitrile is used in a variety of scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-4-isobutyrylbenzonitrile exerts its effects involves its interaction with specific molecular targets. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds. The pathways involved often include the formation of intermediates that can further react to yield the final products.
Comparison with Similar Compounds
2-Chlorobenzonitrile: Similar in structure but lacks the isobutyryl group.
4-Isobutyrylbenzonitrile: Similar but lacks the chlorine atom.
2-Chloro-4-nitrobenzonitrile: Contains a nitro group instead of an isobutyryl group
Properties
Molecular Formula |
C11H10ClNO |
---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-chloro-4-(2-methylpropanoyl)benzonitrile |
InChI |
InChI=1S/C11H10ClNO/c1-7(2)11(14)8-3-4-9(6-13)10(12)5-8/h3-5,7H,1-2H3 |
InChI Key |
LVBFLOIRJJNXRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
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